ethyl 3',4-bis(4-bromophenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate
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Overview
Description
- Ethyl 3’,4-bis(4-bromophenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate is a novel compound synthesized through a series of chemical reactions.
- It belongs to the class of 1,2,4-triazole derivatives, which have significant biomedical applications, including antibacterial, antifungal, and anticancer properties .
- The compound’s unique spiro[phthalazine-1,2’-[1,3,4]thiadiazole] scaffold contributes to its distinct properties.
Preparation Methods
- The synthetic route involves several steps:
- S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol (10) with 2-bromo-1-phenylethanone.
- Reduction of the resulting ketone (11) to yield the racemic secondary alcohol (±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol (12) .
- Industrial production methods may involve scale-up of these reactions.
Chemical Reactions Analysis
- The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include 2-bromo-1-phenylethanone, reducing agents, and alkylating agents.
- Major products include the secondary alcohol (12) and its derivatives.
Scientific Research Applications
- Chemistry: The compound’s unique structure makes it an interesting target for further synthetic studies and functionalization.
- Biology: Investigate its potential as an antimicrobial agent or explore its interactions with biological macromolecules.
- Medicine: Assess its pharmacological properties, such as anticancer effects or anti-inflammatory activity.
- Industry: Consider applications in materials science or catalysis.
Mechanism of Action
- The exact mechanism remains to be fully elucidated.
- Potential molecular targets and pathways need further investigation.
Comparison with Similar Compounds
- Ethyl 3’,4-bis(4-bromophenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate can be compared with other 1,2,4-triazole derivatives.
- Highlight its unique features and potential advantages over similar compounds.
Remember that this compound represents an exciting area of research, and further studies will enhance our understanding of its properties and applications
Properties
Molecular Formula |
C30H22Br2N4O2S |
---|---|
Molecular Weight |
662.4 g/mol |
IUPAC Name |
ethyl 4,4'-bis(4-bromophenyl)-2'-phenylspiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-carboxylate |
InChI |
InChI=1S/C30H22Br2N4O2S/c1-2-38-29(37)28-34-36(24-18-16-22(32)17-19-24)30(39-28)26-11-7-6-10-25(26)27(20-12-14-21(31)15-13-20)33-35(30)23-8-4-3-5-9-23/h3-19H,2H2,1H3 |
InChI Key |
PQCSUABBTLQJHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C2(S1)C3=CC=CC=C3C(=NN2C4=CC=CC=C4)C5=CC=C(C=C5)Br)C6=CC=C(C=C6)Br |
Origin of Product |
United States |
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